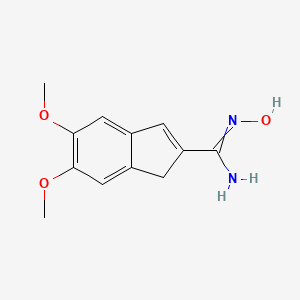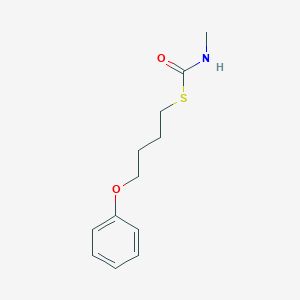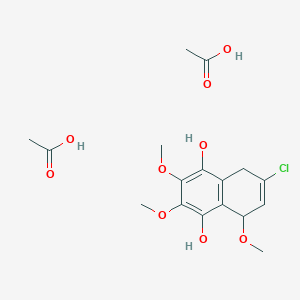
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is a complex organic compound that features a combination of acetic acid and a substituted naphthalene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol typically involves multiple steps, including the introduction of chloro and methoxy groups onto a naphthalene core. Common synthetic routes may involve:
Halogenation: Introduction of the chloro group through halogenation reactions.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Acetylation: Addition of the acetic acid moiety through acetylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
相似化合物的比较
Similar Compounds
7-chloro-2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.
2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks both the chloro and acetic acid groups.
Uniqueness
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of both chloro and methoxy groups on the naphthalene core, as well as the acetic acid moiety
属性
CAS 编号 |
110104-16-0 |
|---|---|
分子式 |
C17H23ClO9 |
分子量 |
406.8 g/mol |
IUPAC 名称 |
acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C13H15ClO5.2C2H4O2/c1-17-8-5-6(14)4-7-9(8)11(16)13(19-3)12(18-2)10(7)15;2*1-2(3)4/h5,8,15-16H,4H2,1-3H3;2*1H3,(H,3,4) |
InChI 键 |
NLPXSBZYAPLYMR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.COC1C=C(CC2=C1C(=C(C(=C2O)OC)OC)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


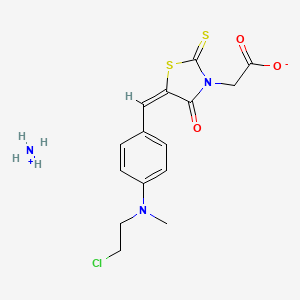
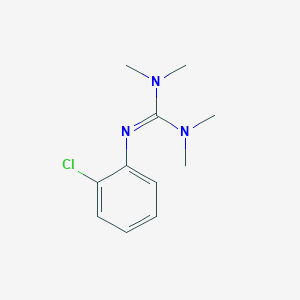
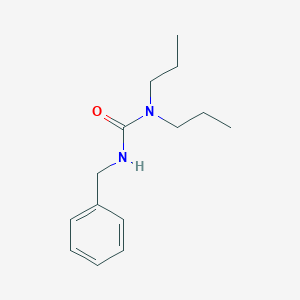


![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
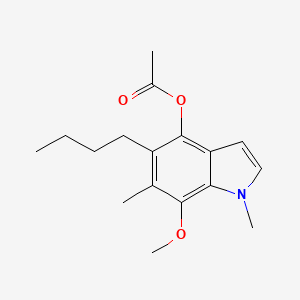
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
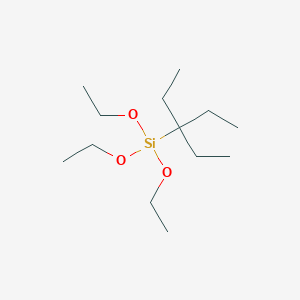
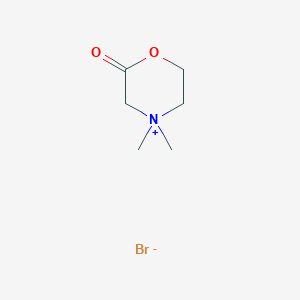
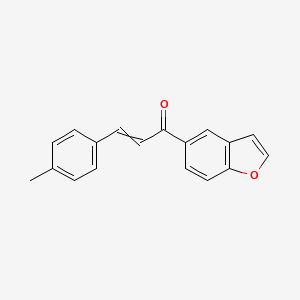
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
